molecular formula C7H5F3N2S B070553 (2,3,4-Trifluorophenyl)thiourea CAS No. 175205-26-2

(2,3,4-Trifluorophenyl)thiourea

Cat. No.: B070553
CAS No.: 175205-26-2
M. Wt: 206.19 g/mol
InChI Key: OVJUYOKLFOWYFO-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenylthiourea (TFPTU) is a heterocyclic compound containing a thiourea group and a trifluorophenyl group. It has a wide range of applications in organic synthesis, and has gained increasing attention in the recent years due to its unique properties. TFPTU has been used in various fields, such as pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

  • Antipathogenic Activity : A study by Limban et al. (2011) synthesized derivatives of thiourea, including 2,3,4-trifluorophenyl thiourea. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Cycloaddition in Chemical Synthesis : Xie et al. (2019) reported the use of thiourea in a [3+2] cycloaddition with donor-acceptor cyclopropanes. This method provides an efficient route to synthesize diverse 2-amino-4,5-dihydrothiophenes, demonstrating the utility of thiourea as a versatile reagent in organic synthesis (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019).

  • Organocatalysis : Jiménez et al. (2016) explored bifunctional thioureas with α-trifluoromethyl groups for their catalytic performance in Michael addition reactions. This study highlights the role of fluorinated catalysts in enhancing organocatalytic reactions (Jiménez, Vallejo Narváez, Román-Chavarría, Vazquez-Chavez, Rocha‐Rinza, & Hernández-Rodríguez, 2016).

  • Material Science and Spectroscopy : Aswathy et al. (2017) conducted a study on the spectroscopic, reactive, and transport properties of a thiourea derivative, which showed potential as a novel antifungal agent. This comprehensive study underscores the multifaceted applications of thiourea derivatives in material science (Aswathy, Mary, Jojo, Panicker, Bielenica, Armaković, Armaković, Brzózka, Krukowski, & Alsenoy, 2017).

  • Azo Dye Synthesis : Tanaka et al. (1991) synthesized trifluoromethylthiazoles from reactions involving thiourea. The application in azo dye synthesis demonstrates the role of thiourea derivatives in colorant chemistry (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

Mechanism of Action

Target of Action

The primary target of (2,3,4-Trifluorophenyl)thiourea are the amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.

Mode of Action

This compound interacts with its targets by reacting with the amine groups in proteins and other biomolecules . This reaction forms a thiourea linkage , which alters the structure and function of the biomolecule . This alteration can have significant effects on the biomolecule’s activity and interactions.

Biochemical Pathways

Given that it reacts with amine groups in proteins and other biomolecules , it can be inferred that it may affect a wide range of biochemical pathways. These pathways could include those involving protein synthesis, signal transduction, and enzymatic reactions, among others.

Pharmacokinetics

The compound’s molecular weight (18916 g/mol) and its physical properties such as density (143 g/mL at 25ºC), boiling point (210-213ºC), and vapor pressure (00797mmHg at 25°C) suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is the alteration of the structure and function of proteins and other biomolecules . This can lead to changes in the activity and interactions of these biomolecules, potentially affecting a wide range of biological processes.

Safety and Hazards

Thiourea may form combustible dust concentrations in air. It is harmful if swallowed, suspected of causing cancer, and suspected of damaging the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Future Directions

Thiourea derivatives have diverse biological activities and have a high impact on the central nervous system of rodents . They have been used in the synthesis of several important heterocyclic compounds . Future research could focus on exploring these properties further.

Properties

IUPAC Name

(2,3,4-trifluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUYOKLFOWYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=S)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380739
Record name 2,3,4-Trifluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175205-26-2
Record name 2,3,4-Trifluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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